p-Nitrophenol manganese(II) salt
Description
p-Nitrophenol manganese(II) salt, chemically represented as Mn(C₆H₄NO₃)₂, is a coordination compound formed by the reaction of manganese(II) ions with p-nitrophenol (PNP). The nitro group (-NO₂) and hydroxyl group (-OH) on the aromatic ring of PNP enable strong coordination with Mn²⁺, forming a stable complex. This compound is utilized in catalytic processes, environmental remediation, and biochemical applications due to its redox activity and ability to participate in electron transfer reactions .
Properties
CAS No. |
64070-86-6 |
|---|---|
Molecular Formula |
C12H8MnN2O6 |
Molecular Weight |
331.14 g/mol |
IUPAC Name |
manganese(2+);4-nitrophenolate |
InChI |
InChI=1S/2C6H5NO3.Mn/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4,8H;/q;;+2/p-2 |
InChI Key |
VDFCCLGAZFRJFE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].[Mn+2] |
Related CAS |
100-02-7 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of p-nitrophenol manganese(II) salt typically involves the reaction of p-nitrophenol with a manganese(II) salt, such as manganese(II) acetate or manganese(II) chloride. The reaction is usually carried out in an aqueous medium under controlled conditions. For example, an aqueous solution of manganese(II) acetate tetrahydrate can be mixed with p-nitrophenol, and the reaction mixture is incubated at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: p-Nitrophenol manganese(II) salt can undergo various chemical reactions, including:
Oxidation: The manganese(II) ions can be oxidized to higher oxidation states, such as manganese(III) or manganese(IV), under appropriate conditions.
Reduction: p-Nitrophenol can be reduced to p-aminophenol in the presence of reducing agents such as sodium borohydride.
Substitution: The nitro group in p-nitrophenol can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Sodium borohydride or hydrazine can be used as reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation states of manganese, such as manganese(III) or manganese(IV) compounds.
Reduction: p-Aminophenol.
Substitution: Various substituted nitrophenol derivatives.
Scientific Research Applications
Chemistry: p-Nitrophenol manganese(II) salt is used in the synthesis of manganese oxide nanoparticles, which have applications in catalysis, electrochemical sensing, and environmental remediation .
Biology: The compound can be used in studies related to the biological activity of manganese ions and their role in enzymatic processes.
Medicine: Manganese-based compounds, including this compound, are being explored for their potential use as adjuvants in vaccines and as therapeutic agents .
Industry: The compound is used in the production of various industrial products, including dyes, pesticides, and pharmaceuticals .
Mechanism of Action
The mechanism of action of p-nitrophenol manganese(II) salt involves the interaction of manganese(II) ions with biological molecules and chemical substrates. Manganese(II) ions can act as cofactors for various enzymes, facilitating catalytic reactions. In the case of p-nitrophenol, the compound can undergo reduction to p-aminophenol, which has lower toxicity and different chemical properties .
Comparison with Similar Compounds
Other Manganese(II) Salts
Manganese(II) salts vary significantly in solubility, stability, and applications based on their counterions.
| Property | p-Nitrophenol Mn(II) Salt | Manganese(II) Sulphate (MnSO₄) | Manganese(II) Phosphate (MnHPO₄·3H₂O) | Manganese(II) Acetate (Mn(CH₃COO)₂) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~337.1 (estimated) | 151.00 | 204.91 | 173.03 |
| Solubility | Low in water | Highly water-soluble | Sparingly soluble | Hygroscopic; soluble in water |
| Applications | Catalysis, enzymatic studies | Fertilizers, industrial catalysts | Battery materials, corrosion inhibition | Precursor for MnO₂ synthesis |
| Toxicity (Hazard Codes) | Likely H301 (toxic if swallowed) | H315, H319, H335 | H301, H412 | Xi (irritant) |
| Key Stability Factors | Sensitive to pH and light | Stable in acidic conditions | Stable at neutral pH | Degrades in strong acids/bases |
- Manganese(II) Sulphate: Widely used in agriculture and industry due to high solubility. Unlike p-nitrophenol Mn(II) salt, it lacks aromatic ligands, making it less effective in organic degradation processes .
- Manganese(II) Phosphate: Used in coatings and batteries. Its low solubility limits environmental mobility, contrasting with p-nitrophenol Mn(II) salt’s reactivity in aqueous systems .
- Manganese(II) Acetate: A hygroscopic precursor for manganese oxides. Its Mn²⁺ release kinetics differ from p-nitrophenol Mn(II) salt, which binds Mn²⁺ more tightly .
Other p-Nitrophenol Metal Salts
p-Nitrophenol forms salts with various metals, influencing their reactivity and environmental impact.
| Metal Salt | Key Properties | Applications | Degradation Efficiency |
|---|---|---|---|
| Sodium p-Nitrophenolate | Highly water-soluble, alkaline pH | Biochemical assays | Rapid hydrolysis in basic conditions |
| Iron(III) p-Nitrophenolate | Redox-active, forms Fe³⁺/Fe²⁺ cycles | Fenton-like oxidation processes | Higher PNP degradation than Mn(II) salt |
| Silver p-Nitrophenolate | Antibacterial, light-sensitive | Antimicrobial coatings | Low due to Ag⁺ precipitation |
| Manganese(II) p-Nitrophenolate | Mn²⁺-mediated redox cycling, pH-stable in neutral conditions | Catalytic ozonation, enzymatic cofactor | Moderate, enhanced by MnOₓ catalysts |
Manganese Oxides and Mixed Oxides
Manganese oxides are critical in environmental catalysis, often outperforming simple salts.
| Compound | Structure | Catalytic Activity for PNP Degradation | Stability |
|---|---|---|---|
| CaMn₃O₆ (Calcium Manganese Oxide) | Layered nanorods | 98% PNP mineralization in 60 min | High (reusable >10 cycles) |
| Birnessite-type MnO₂ | Layered structure | 85% PNP adsorption capacity | Moderate (pH-dependent) |
| p-Nitrophenol Mn(II) Salt | Molecular complex | 40–60% degradation via superoxide radicals | Low (dissociates readily) |
- Calcium Manganese Oxides: Exhibit superior catalytic activity and stability compared to p-nitrophenol Mn(II) salt due to interconversion between Mn(III) and Mn(IV) states .
- Birnessite MnO₂: Effective in adsorbing PNP but requires co-existing ions (e.g., Zn²⁺) for optimal performance, unlike Mn(II) salt’s standalone reactivity .
Research Findings and Performance Data
- Enzymatic Specificity: Mn²⁺ is essential for Dbr1 phosphatase activity, hydrolyzing bis-p-nitrophenylphosphate at 252 min⁻¹ turnover.
- Environmental Remediation: p-Nitrophenol Mn(II) salt enhances ZVI-mediated PNP removal under weak magnetic fields (WMF) by accelerating Fe²⁺ release (kSA = 0.45 L/m²·h) but is less effective than Fe³⁺ salts .
- Catalytic Ozonation: Mn(II) salt achieves 60% PNP mineralization via superoxide radicals, whereas CaMn₃O₆ nanorods reach 98% due to stable Mn valence cycling .
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